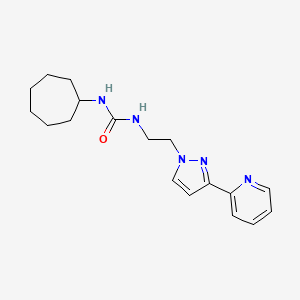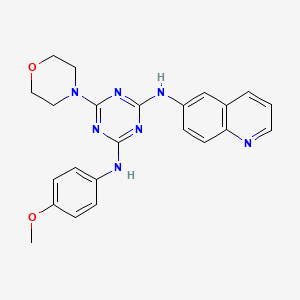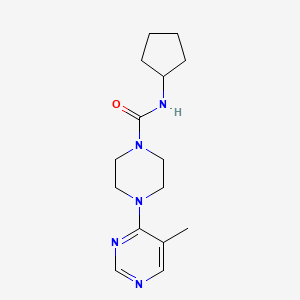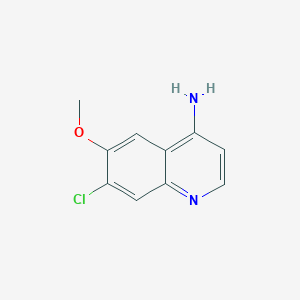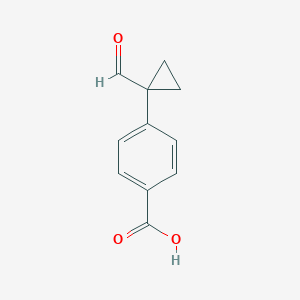
4-(1-Formylcyclopropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Formylcyclopropyl)benzoic acid: is an organic compound characterized by the presence of a formyl group attached to a cyclopropyl ring, which is further connected to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Formylcyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative followed by formylation. For instance, the cyclopropanation of 4-vinylbenzoic acid using a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple can yield the cyclopropyl derivative. Subsequent formylation using a formylating agent like formic acid or formic anhydride under acidic conditions can introduce the formyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, the development of greener and more sustainable methods, such as the use of recyclable catalysts and solvent-free conditions, is an area of ongoing research .
化学反应分析
Types of Reactions: 4-(1-Formylcyclopropyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: 4-(1-Carboxycyclopropyl)benzoic acid.
Reduction: 4-(1-Hydroxymethylcyclopropyl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 4-(1-Formylcyclopropyl)benzoic acid serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features may impart specific biological activities, making it a target for drug discovery and development .
Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various industrial processes, including the fabrication of functionalized materials and catalysts.
作用机制
The mechanism of action of 4-(1-Formylcyclopropyl)benzoic acid depends on its specific application. In chemical reactions, the formyl group can act as an electrophile, participating in nucleophilic addition and substitution reactions. The cyclopropyl ring can influence the reactivity and stability of the compound, affecting the overall reaction mechanism .
In biological systems, the compound’s mechanism of action would be determined by its interaction with molecular targets, such as enzymes or receptors. The formyl group and the cyclopropyl ring may play roles in binding affinity and specificity, influencing the compound’s biological activity.
相似化合物的比较
4-Formylbenzoic acid: Lacks the cyclopropyl ring, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclopropylbenzoic acid: Lacks the formyl group, resulting in different reactivity and applications.
4-(1-Hydroxymethylcyclopropyl)benzoic acid: Similar structure but with a hydroxymethyl group instead of a formyl group, leading to different chemical and biological properties.
Uniqueness: 4-(1-Formylcyclopropyl)benzoic acid is unique due to the presence of both a formyl group and a cyclopropyl ring. This combination imparts distinct reactivity and stability, making it a versatile compound for various applications in chemistry, biology, and industry .
属性
IUPAC Name |
4-(1-formylcyclopropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-7-11(5-6-11)9-3-1-8(2-4-9)10(13)14/h1-4,7H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSPWLPLXJTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
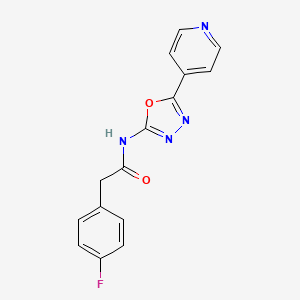
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
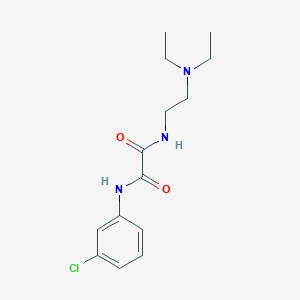
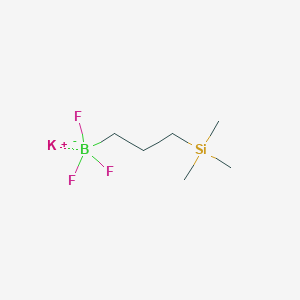
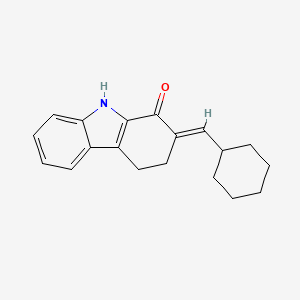
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2496396.png)
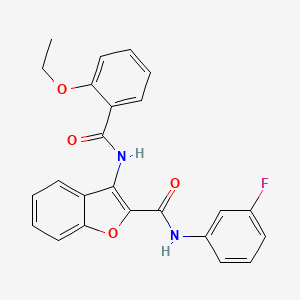
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)
![N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)
